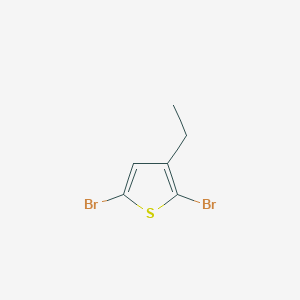

2,5-Dibromo-3-ethylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-ethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2S/c1-2-4-3-5(7)9-6(4)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFOUDCWOOYMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565092 | |

| Record name | 2,5-Dibromo-3-ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53119-57-6 | |

| Record name | 2,5-Dibromo-3-ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Precision Synthesis of 2,5 Dibromo 3 Ethylthiophene

Regioselective Bromination Approaches for Substituted Thiophene (B33073) Precursors

The direct bromination of 3-ethylthiophene (B160659) presents a challenge in achieving the desired 2,5-disubstituted product due to the possibility of forming other brominated isomers. Consequently, significant research has focused on optimizing reaction conditions to favor the formation of 2,5-dibromo-3-ethylthiophene.

Optimization of Brominating Agents and Catalytic Systems

The choice of brominating agent is crucial in directing the regioselectivity of the reaction. N-bromosuccinimide (NBS) and elemental bromine (Br₂) are the most commonly employed reagents for the bromination of thiophenes. google.comyoutube.com

Studies on 3-substituted thiophenes have shown that NBS often provides high regioselectivity for the 2- and 5-positions. tandfonline.com The use of NBS in solvents like acetic acid at room temperature has been reported to yield highly regioselective bromination at the 2-position of substituted thiophenes, with over 99% selectivity. tandfonline.com Theoretical studies suggest that both NBS and trace amounts of Br₂ present in the reagent can act as a source of the bromine cation (Br+), which is the active electrophile in the substitution reaction. researchgate.net While NBS is often favored for its milder nature and selectivity, direct bromination with Br₂ in solvents such as chloroform (B151607) or acetic acid is also an effective method. jcu.edu.au

Another approach involves the in-situ generation of bromine. For instance, a mixture of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) has been successfully used for the dibromination of 3-hexylthiophene, a close analog of 3-ethylthiophene, achieving a high yield and purity of the 2,5-dibromo derivative. google.comchemicalbook.com

While catalytic systems are more commonly associated with cross-coupling reactions utilizing the produced dibromothiophene, some research has explored their role in the bromination step itself. For example, solid acid catalysts like H₃PO₄/Zr(OH)₄ have been used with NBS for the bromination of alkylbenzenes, suggesting a potential avenue for exploration with thiophene substrates. sioc-journal.cn However, for the direct bromination of 3-alkylthiophenes to their 2,5-dibromo derivatives, the focus has predominantly been on the optimization of reagents and reaction conditions rather than catalytic systems.

| Brominating Agent | Typical Solvents | Key Advantages | Reported Observations |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetic Acid, Chloroform, DMF, Acetonitrile | High regioselectivity for 2,5-positions, milder reaction conditions. tandfonline.comresearchgate.nettcichemicals.com | Can achieve >99% regioselectivity for the 2-position in initial bromination. tandfonline.com Use in DMF can lead to high levels of para-selectivity in aromatic systems. missouri.edu |

| Bromine (Br₂) | Acetic Acid, Chloroform | Strong brominating agent, readily available. jcu.edu.auorgsyn.org | Can lead to polybromination if not carefully controlled. researchgate.net |

| HBr/H₂O₂ | - | In-situ generation of bromine, high yield and purity for 2,5-dibromo-3-hexylthiophene. google.comchemicalbook.com | Achieved 97% yield and 96.9% purity for 2,5-dibromo-3-hexylthiophene. chemicalbook.com |

Exploration of Solvent Effects and Reaction Parameter Control

The solvent system and reaction parameters such as temperature and reaction time play a pivotal role in controlling the outcome of the bromination of 3-ethylthiophene. The polarity of the solvent can influence the reaction rate and the stability of intermediates, thereby affecting the regioselectivity.

For instance, bromination of substituted thiophenes with NBS in acetic acid at room temperature has been shown to be highly selective for the 2-position. tandfonline.com The use of ethyl acetate (B1210297) as a "green" solvent has also been reported to give high yields of 2,5-dibrominated thiophenes with NBS, particularly when the reaction temperature is raised to 60 °C to shorten the reaction time. unito.it In some cases, a drastic solvent effect has been observed; for example, the reaction of diarylvinylidenecyclopropanes with bromine at low temperatures yields different products in dichloromethane (B109758) versus diethyl ether. jcu.edu.au While not directly on thiophenes, this highlights the profound impact a solvent can have.

Temperature is another critical parameter. While many NBS brominations proceed efficiently at room temperature, some protocols utilize elevated temperatures to increase the reaction rate. unito.itresearchgate.net Conversely, highly regioselective syntheses can be achieved at very low temperatures, such as the lithiation-bromination approach, which is typically carried out at -78 °C. google.com The reaction time is also carefully controlled to ensure complete conversion while minimizing the formation of byproducts. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is a common practice. tcichemicals.com

| Solvent | Brominating Agent | Temperature | Key Findings |

|---|---|---|---|

| Acetic Acid | NBS | Room Temperature | High regioselectivity (>99%) for the 2-position. tandfonline.com |

| Ethyl Acetate | NBS | Room Temperature to 60 °C | High yields (up to 98%) of 2,5-dibrominated products, considered a greener solvent. unito.it |

| Chloroform | Br₂ | Not specified | Common solvent for direct bromination. jcu.edu.au |

| Acetonitrile | NBS | 0 °C to Room Temperature | Effective for regioselective bromination of benzothiophene (B83047) derivatives. tcichemicals.com |

| Tetrahydrofuran (THF) | n-BuLi then Br₂ | -78 °C | Used in highly regioselective lithiation-bromination sequences. google.com |

Convergent and Divergent Synthetic Pathways for Dibrominated Thiophene Derivatives

Beyond direct bromination, convergent and divergent strategies offer alternative and sometimes more controlled routes to 2,5-dibromo-3-ethylthiophene and its isomers.

A convergent synthesis approach involves the coupling of smaller, pre-functionalized fragments to assemble the target molecule. In the context of 2,5-dibromo-3-ethylthiophene, this could involve synthesizing a 3-ethylthiophene core and then introducing the bromo groups. More commonly, however, 2,5-dibromothiophene (B18171) serves as a scaffold onto which other functional groups are introduced. For instance, Suzuki cross-coupling reactions are extensively used to couple arylboronic acids with 2,5-dibromo-3-alkylthiophenes to create more complex molecules. nih.govnih.govresearchgate.netresearchgate.net This highlights the utility of the dibrominated compound as a versatile intermediate. A hypothetical convergent synthesis of 2,5-dibromo-3-ethylthiophene could involve the cyclization of a suitably substituted acyclic precursor already containing the ethyl group and bromine atoms, though this is less commonly reported than direct bromination.

Divergent synthesis , on the other hand, starts from a common precursor and, through different reaction pathways, generates a variety of related compounds. In the synthesis of brominated thiophenes, a single starting material like 3-ethylthiophene can be guided towards different brominated isomers by carefully selecting the reaction conditions. For example, precise control over stoichiometry and reaction time during bromination can favor either mono- or di-bromination. Furthermore, advanced techniques like "halogen dance" reactions, which involve the migration of a halogen atom on an aromatic ring through successive halogen-metal exchanges, can be employed to synthesize various constitutional isomers from a single brominated precursor. kobe-u.ac.jp Another powerful divergent approach is the regioselective lithiation of a 3-alkylthiophene followed by quenching with bromine. By controlling the position of lithiation (which can be influenced by directing groups or the choice of lithium base), one can selectively introduce a bromine atom at a specific position, thus diverging from the typical electrophilic substitution pattern. google.com

Considerations for Scalable Synthesis and Industrial Applicability

The transition from laboratory-scale synthesis to industrial production of 2,5-dibromo-3-ethylthiophene requires careful consideration of factors such as safety, cost-effectiveness, and process efficiency. The use of hazardous reagents like elemental bromine and exothermic reaction conditions necessitate robust process control. missouri.edu

Advanced Reactivity and Mechanistic Investigations of 2,5 Dibromo 3 Ethylthiophene

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the functionalization of 2,5-dibromo-3-ethylthiophene, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The mechanisms of these reactions are intricate, involving a series of elementary steps that are influenced by the choice of catalyst, ligands, base, and solvent.

The Suzuki-Miyaura coupling is a widely utilized method for the arylation and vinylation of 2,5-dibromo-3-ethylthiophene. The catalytic cycle, illustrated in Figure 1, commences with the oxidative addition of the C-Br bond to a Pd(0) complex. Due to the electron-rich nature of the thiophene (B33073) ring, the C-Br bond at the 2-position is generally more reactive towards oxidative addition than the one at the 5-position, especially in the presence of an electron-donating alkyl group at the 3-position. This inherent reactivity difference allows for selective mono-functionalization under carefully controlled conditions mdpi.comresearchgate.netresearchgate.netnih.gov.

Following oxidative addition, the resulting Pd(II) complex undergoes transmetalation with an organoboron reagent, typically an aryl- or vinylboronic acid or ester. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base and solvent significantly impacts the rate and efficiency of transmetalation. For instance, the use of potassium phosphate in a 1,4-dioxane/water solvent system has been shown to be effective for the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene, a close analog of the title compound nih.gov.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

| Step | Description |

| Oxidative Addition | A Pd(0) complex inserts into the C-Br bond of 2,5-dibromo-3-ethylthiophene to form a Pd(II) intermediate. |

| Transmetalation | The organoboron reagent transfers its organic group to the Pd(II) center, displacing the bromide. This is often the rate-determining step. |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. |

This table provides a simplified overview of the key steps in the Suzuki-Miyaura coupling mechanism.

The Stille coupling offers an alternative route for the functionalization of 2,5-dibromo-3-ethylthiophene, utilizing organotin reagents as the coupling partners. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.

A key feature of the Stille coupling is the transmetalation step, which involves the transfer of an organic group from the organostannane to the palladium center. This process can proceed through different pathways, including associative, dissociative, or redox-transmetalation mechanisms, depending on the nature of the ligands and the organotin reagent. The efficiency of this step is crucial for achieving high catalyst turnover. The use of polar aprotic solvents like DMF can facilitate the transmetalation process.

The Stille coupling has been successfully employed in the synthesis of polythiophenes and oligothiophenes from dibrominated thiophene monomers. However, a significant drawback of this method is the toxicity of the organotin reagents and byproducts, which has led to a preference for alternative coupling methods like the Suzuki-Miyaura coupling in many applications.

The Negishi and Kumada couplings provide additional avenues for the C-C bond formation at the 2- and 5-positions of 2,5-dibromo-3-ethylthiophene, employing organozinc and Grignard reagents, respectively wikipedia.orgorganic-chemistry.org.

Negishi Coupling: This reaction is known for its high reactivity and functional group tolerance, making it suitable for the coupling of complex organic fragments wikipedia.org. The mechanism follows the general palladium-catalyzed cross-coupling cycle wikipedia.org. A key advantage is the ability to perform the reaction under mild conditions. However, organozinc reagents are sensitive to moisture and air, necessitating the use of anhydrous and anaerobic reaction conditions wikipedia.org.

Kumada Coupling: The Kumada coupling utilizes readily available Grignard reagents and often employs nickel catalysts in addition to palladium wikipedia.orggoogle.comresearchgate.netrsc.org. This method is particularly useful for the synthesis of alkyl- and aryl-substituted thiophenes. A significant limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which restricts the presence of sensitive functional groups (e.g., esters, ketones) in the substrates wikipedia.org. The reaction is also sensitive to steric hindrance around the reaction center.

Table 1: Comparison of Negishi and Kumada Couplings for Thiophene Functionalization

| Feature | Negishi Coupling | Kumada Coupling |

| Organometallic Reagent | Organozinc | Grignard (Organomagnesium) |

| Catalyst | Palladium or Nickel wikipedia.org | Nickel or Palladium wikipedia.org |

| Functional Group Tolerance | Generally good wikipedia.org | Limited wikipedia.org |

| Reaction Conditions | Anhydrous, anaerobic wikipedia.org | Anhydrous, anaerobic |

| Advantages | High reactivity, good for complex fragments | Readily available reagents |

| Limitations | Moisture/air sensitive reagents | Low functional group tolerance, steric hindrance |

This interactive table summarizes the key features of the Negishi and Kumada coupling reactions.

Direct Arylation Polymerization (DAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods for the synthesis of conjugated polymers from monomers like 2,5-dibromo-3-ethylthiophene. This method avoids the pre-functionalization of one of the coupling partners, instead relying on the direct activation of a C-H bond.

The mechanism of DAP typically involves a palladium catalyst that facilitates the coupling of a C-X bond (in this case, C-Br of 2,5-dibromo-3-ethylthiophene) with a C-H bond of another monomer unit or an aryl coupling partner. The regiocontrol of the C-H activation is a critical aspect of DAP, as it dictates the regularity and, consequently, the electronic properties of the resulting polymer. In the case of 3-substituted thiophenes, C-H activation can occur at either the 2- or 5-position of the reaction partner. The regioselectivity is influenced by factors such as the steric and electronic nature of the substituent at the 3-position, the choice of catalyst and ligands, and the reaction conditions. For 3-alkylthiophenes, C-H activation generally occurs preferentially at the more accessible and electron-rich 5-position.

The polymer growth can proceed through different mechanisms, including a chain-growth catalyst-transfer polycondensation or a step-growth mechanism. Understanding and controlling the polymerization mechanism is essential for achieving polymers with well-defined molecular weights and low polydispersity.

Detailed Studies of Electrophilic and Nucleophilic Aromatic Substitution Patterns

Beyond cross-coupling reactions, the bromine atoms on 2,5-dibromo-3-ethylthiophene can be substituted through electrophilic and nucleophilic aromatic substitution pathways, providing routes to further functionalized thiophene derivatives.

Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic attack. However, the presence of two deactivating bromine atoms and an activating ethyl group in 2,5-dibromo-3-ethylthiophene leads to a nuanced reactivity pattern. Electrophilic substitution, such as nitration or halogenation, would be expected to occur at the vacant 4-position, which is activated by the adjacent ethyl group and less sterically hindered jcu.edu.aumasterorganicchemistry.com. The strong electron-withdrawing nature of the bromine atoms deactivates the ring towards electrophilic attack compared to unsubstituted thiophene. Forcing conditions, such as the use of strong acids, are often required to achieve these transformations masterorganicchemistry.com.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on dihalothiophenes is generally challenging due to the electron-rich nature of the thiophene ring libretexts.orgresearchgate.net. However, this reactivity can be enhanced by the presence of strong electron-withdrawing groups on the ring or by using highly reactive nucleophiles under forcing conditions libretexts.orgfishersci.co.uk. For 2,5-dibromo-3-ethylthiophene, direct SNAr with common nucleophiles like alkoxides or amines is expected to be slow. The reaction would likely proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a bromine atom, forming a transient, negatively charged Meisenheimer-like intermediate, followed by the expulsion of the bromide ion libretexts.org. The ethyl group at the 3-position would slightly disfavor this reaction due to its electron-donating nature.

Chemo-, Regio-, and Stereoselectivity in Complex Organometallic Transformations

Achieving high levels of selectivity is a paramount challenge in the synthesis of complex molecules derived from 2,5-dibromo-3-ethylthiophene.

Chemoselectivity: In molecules containing multiple reactive sites, chemoselectivity refers to the preferential reaction of one functional group over others. For instance, in cross-coupling reactions, it is often possible to selectively react one C-Br bond while leaving the other intact by carefully controlling the reaction conditions, such as the stoichiometry of the reagents and the reaction time.

Regioselectivity: As discussed in the context of cross-coupling reactions and DAP, the inherent difference in reactivity between the 2- and 5-positions of 3-substituted-2,5-dibromothiophenes allows for regioselective functionalization. The C2-position is generally more reactive towards oxidative addition in palladium-catalyzed reactions. This regioselectivity can be exploited to synthesize unsymmetrically disubstituted thiophenes by a stepwise functionalization approach beilstein-journals.orgunirioja.es.

Stereoselectivity: When a chiral center is present in the molecule, controlling the stereochemical outcome of a reaction becomes crucial. While 2,5-dibromo-3-ethylthiophene itself is achiral, stereoselectivity becomes relevant when it is reacted with chiral reagents or catalysts, or when chiral substituents are introduced. For example, the synthesis of chiral polythiophenes can be achieved by polymerizing thiophene monomers bearing chiral side chains iaea.orgnih.govrsc.orgmdpi.comtandfonline.com. The stereochemistry of these side chains can influence the helical conformation of the polymer backbone, leading to materials with unique chiroptical properties. The development of asymmetric catalytic systems for the functionalization of thiophenes is an active area of research, aiming to provide enantiomerically enriched products for applications in chiral recognition and asymmetric catalysis iaea.org.

Theoretical and Computational Investigations of 2,5 Dibromo 3 Ethylthiophene and Its Derived Architectures

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules like 2,5-Dibromo-3-ethylthiophene. These calculations provide fundamental insights into the molecule's behavior in chemical reactions and its potential for application in various fields.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's chemical stability and reactivity.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors offer a more nuanced understanding of how 2,5-Dibromo-3-ethylthiophene would interact with other chemical species.

A hypothetical table of calculated FMO energies and global reactivity descriptors for 2,5-Dibromo-3-ethylthiophene is presented below to illustrate the type of data that would be generated from such a computational study.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.50 |

| LUMO Energy | ELUMO | - | -1.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.30 |

| Ionization Potential | IP | -EHOMO | 6.50 |

| Electron Affinity | EA | -ELUMO | 1.20 |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 3.85 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.65 |

| Chemical Softness | S | 1/(2η) | 0.19 |

| Electrophilicity Index | ω | χ2/(2η) | 2.80 |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from DFT calculations.

The electron density distribution in 2,5-Dibromo-3-ethylthiophene would reveal the regions of the molecule that are electron-rich or electron-poor. This information is invaluable for predicting the sites of electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are a common way to visualize the electron density, where different colors represent varying electrostatic potentials.

Computational methods can also simulate various spectroscopic signatures of the molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These simulated spectra are instrumental in interpreting experimental data and confirming the molecular structure. A hypothetical summary of simulated spectroscopic data is provided below.

| Spectrum Type | Key Feature | Hypothetical Calculated Value |

| 1H NMR | Chemical Shift (Thiophene H) | δ 7.10 ppm |

| 13C NMR | Chemical Shift (C-Br) | δ 110-115 ppm |

| IR | C-Br Stretch | 550-650 cm-1 |

| UV-Vis | λmax | 260 nm |

Note: These are hypothetical values intended to exemplify the output of spectroscopic simulations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can be employed to study the conformational flexibility of the ethyl group in 2,5-Dibromo-3-ethylthiophene and to understand how the molecule interacts with its neighbors in a condensed phase. By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule and the nature of the intermolecular forces at play. For substituted thiophenes, interactions such as π-π stacking and halogen bonding can significantly influence their solid-state packing and, consequently, their material properties. The introduction of alkyl groups, such as the ethyl group, can weaken these intermolecular interactions rsc.orgrsc.org. Studies on bromo-substituted thiophenes have highlighted the importance of Br···Br and Br···N interactions in their crystal packing acs.org.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides the tools to model the entire energy landscape of a chemical reaction involving 2,5-Dibromo-3-ethylthiophene. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energies, one can predict the feasibility and kinetics of different reaction pathways. For instance, the mechanism of further bromination or cross-coupling reactions at the bromine-substituted positions could be investigated. DFT studies have been used to investigate the mechanisms of bromination of thiophenes researchgate.net.

Development of Structure-Reactivity and Structure-Property Relationship Models

By systematically studying a series of derivatives of 2,5-Dibromo-3-ethylthiophene, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models jetir.orgijsr.netresearchgate.net. These models use statistical methods to correlate the calculated molecular descriptors (such as those in the first table) with experimentally observed activities or properties. Such models are highly valuable for the rational design of new molecules with desired characteristics, for example, in the development of new organic electronic materials or pharmaceuticals. The electronic effects of different substituents on the properties of thiophene (B33073) derivatives have been noted in various studies researchgate.netmdpi.com.

Application As a Monomeric Unit in Advanced Polymer and Functional Materials Chemistry

Design and Synthesis of Conjugated Polymers and Copolymers via Polycondensation

The polymerization of 2,5-Dibromo-3-ethylthiophene is typically achieved through metal-catalyzed cross-coupling reactions, a subset of polycondensation. These methods allow for the formation of poly(3-ethylthiophene) (P3ET), a polymer with a conjugated backbone that imparts semiconducting properties. The precise control over the polymerization process is paramount for producing materials with desirable and reproducible characteristics.

Strategies for Achieving High Regioregularity in Polymer Backbones

The performance of poly(3-alkylthiophene)s is highly dependent on the regioregularity of the polymer chain. For 3-substituted thiophenes, three coupling arrangements are possible: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high degree of HT coupling results in a more planar backbone, which enhances π-orbital overlap, increases conjugation length, and leads to improved charge carrier mobility and desirable optical properties. cmu.eduresearchgate.net Steric hindrance in HH couplings can cause the thiophene (B33073) rings to twist, disrupting conjugation. cmu.edu

Several synthetic methods have been developed to maximize the percentage of HT couplings:

Grignard Metathesis (GRIM) Polymerization: This is one of the most effective and widely used methods. It involves treating 2,5-dibromo-3-alkylthiophene with an alkyl Grignard reagent, like tert-butylmagnesium chloride, to create a magnesium-bromine exchange. cmu.edursc.orgcmu.edu The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl₂ (where dppp is 1,3-bis(diphenylphosphino)propane), initiates a chain-growth polymerization that yields highly regioregular, head-to-tail coupled poly(3-alkylthiophene)s, often with HT content exceeding 95-98%. cmu.eduresearchgate.netmdpi.com

Rieke Method: This approach utilizes highly reactive "Rieke zinc" (Zn*), which undergoes selective oxidative addition to 2,5-dibromo-3-alkylthiophenes. The resulting organozinc intermediate is then polymerized using a nickel or palladium catalyst to produce HT-regioregular polymers. pkusz.edu.cn

McCullough Method: This was the first reported synthesis of highly regioregular poly(3-alkylthiophene)s. It involves the regiospecific metallation of 2-bromo-3-alkylthiophene at the 5-position using lithium diisopropylamide (LDA) at low temperatures, followed by transmetallation to form a Grignard intermediate, which is then polymerized with a nickel catalyst. cmu.edupkusz.edu.cn

The choice of catalyst and reaction conditions plays a crucial role in controlling the regioregularity. For instance, nickel catalysts with bidentate phosphine ligands like Ni(dppp)Cl₂ are known to be effective in producing high HT content in GRIM polymerizations. mdpi.comnih.gov

| Polymerization Method | Monomer | Catalyst | Regioregularity (% HT) | Reference |

| Grignard Metathesis (GRIM) | 2,5-Dibromo-3-alkylthiophene | Ni(dppp)Cl₂ | >98% | cmu.edu |

| Rieke Method | 2,5-Dibromo-3-alkylthiophene | Ni(dppe)Cl₂ | High | pkusz.edu.cn |

| McCullough Method | 2-Bromo-3-alkylthiophene | Ni(dppp)Cl₂ | ~100% | pkusz.edu.cn |

This table presents generalized data for poly(3-alkylthiophene)s, as these methods are directly applicable to 2,5-Dibromo-3-ethylthiophene.

Synthesis of Block and Random Copolymer Architectures with Tailored Sequences

Copolymerization allows for the fine-tuning of material properties by combining different monomeric units into a single polymer chain. Both block and random copolymers incorporating 3-ethylthiophene (B160659) can be synthesized to achieve specific functionalities.

Block Copolymers: These polymers consist of long sequences, or "blocks," of different monomers. They are of interest for their ability to self-assemble into well-defined nanostructures. europa.eu Common strategies for synthesizing polythiophene-containing block copolymers include:

Living Polymerization followed by Sequential Monomer Addition: Chain-growth mechanisms like GRIM polymerization can exhibit "living" characteristics, where the polymer chain ends remain active. core.ac.uk After polymerizing the first monomer (e.g., 2,5-dibromo-3-ethylthiophene), a second monomer can be added to grow another block, resulting in a diblock copolymer. core.ac.uk

Macroinitiator Approach: A functionalized, pre-synthesized poly(3-ethylthiophene) chain can be used as a macroinitiator for a different type of polymerization. For example, a hydroxyl-terminated P3ET can be modified to initiate Atom Transfer Radical Polymerization (ATRP) of another monomer, such as an acrylate, to form a P3ET-b-polyacrylate block copolymer. cmu.edumdpi.com

Random Copolymers: In these architectures, the monomer units are distributed randomly along the polymer chain. They are typically synthesized by the simultaneous polymerization of a mixture of two or more monomers. For example, 2,5-dibromo-3-ethylthiophene can be co-polymerized with another substituted thiophene monomer using the GRIM method to create a random copolymer with properties intermediate between the respective homopolymers. rsc.org This approach is useful for tuning the bandgap or solubility of the resulting material.

| Copolymer Type | Synthetic Method | Monomers | Resulting Architecture | Reference |

| Diblock | Nickel-Catalyzed Deprotonative Polycondensation | 1. 2-Bromo-3-hexylthiophene 2. 2-Bromo-3-(2-ethylhexyl)thiophene | P3HT-b-P3EHT | core.ac.uk |

| Diblock | GRIM followed by ATRP | 1. 2,5-Dibromo-3-hexylthiophene 2. Acrylates | P3HT-b-Polyacrylate | cmu.edu |

| Random | Grignard Metathesis (GRIM) | 2,5-Dibromo-3-hexylthiophene and 2,5-Dibromo-3-(2-(methoxyethoxy)methyl)thiophene | P(3HT-ran-3MEMT) | rsc.org |

This table illustrates common copolymerization strategies using the closely related 3-hexylthiophene monomer, which are directly analogous to syntheses using 3-ethylthiophene.

Impact of Side Chain Engineering on Polymer Processability and Performance

The ethyl group at the 3-position of the thiophene ring is a crucial element of the monomer's design. Side chain engineering is a powerful tool to control the properties of conjugated polymers. researchgate.net The size, branching, and functionality of the alkyl side chain directly influence:

Solubility and Processability: The ethyl side chain imparts solubility in common organic solvents, which is essential for solution-based processing techniques like spin-coating, crucial for fabricating thin-film electronic devices. Longer or branched side chains generally increase solubility. researchgate.net

Solid-State Packing and Morphology: The side chains mediate the intermolecular interactions and influence how the polymer backbones pack in the solid state. This morphology is critical for charge transport. For instance, placing a branching point closer to the polymer backbone can lead to tighter packing and increased melting temperature. osti.govrsc.org

Thermal Properties: The nature of the side chain affects the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. osti.govrsc.org

Electronic Properties: While the conjugated backbone primarily determines the electronic energy levels, the side chains can have an indirect effect. They can influence the planarity of the backbone and the degree of intermolecular π-stacking, which in turn affects the charge carrier mobility and the optical absorption characteristics of the material. mdpi.comresearchgate.net Introducing polar functional groups into the side chains can also be used to create materials with mixed ionic and electronic conductivity. rsc.orgmdpi.com

Integration into Organic Electronic and Optoelectronic Device Architectures

Polymers derived from 2,5-Dibromo-3-ethylthiophene are primarily developed for use in organic electronic devices, where they function as the active semiconducting layer. Their properties make them suitable for applications in organic solar cells and light-emitting diodes.

Role in the Active Layers of Organic Photovoltaic (OPV) Cells

In OPV cells, poly(3-alkylthiophene)s like P3ET act as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with an electron acceptor material like a fullerene derivative (e.g., PCBM). nih.gov The function of the polymer is to absorb solar photons, creating an exciton (a bound electron-hole pair). For efficient power generation, this exciton must diffuse to the interface between the donor polymer and the acceptor material, where it dissociates into free charge carriers.

The ethyl side chain of P3ET influences several key factors for OPV performance:

Morphology of the Active Layer: The side chain affects the miscibility of the polymer with the acceptor and influences the nanophase segregation of the two components. An optimal morphology consists of interpenetrating domains with large interfacial area for exciton dissociation and continuous pathways for charge transport to the electrodes. researchgate.net

Crystallinity and Ordering: The ability of the polymer chains to self-organize and form crystalline domains enhances charge mobility, which is critical for efficient charge extraction and reduces charge recombination. researchgate.net

Energy Levels: The highest occupied molecular orbital (HOMO) of the donor polymer is a key parameter that determines the open-circuit voltage (Voc) of the solar cell.

While poly(3-hexylthiophene) (P3HT) is more extensively studied, the principles apply to P3ET. Research has shown that the length of the alkyl side chain strongly affects the photovoltaic performance by altering the morphology of the photoactive layer. researchgate.net

| Device Parameter | Role of Donor Polymer (e.g., P3ET) | Key Influencing Factors |

| Short-Circuit Current (Jsc) | Light absorption, exciton generation, charge transport | Absorption spectrum, charge carrier mobility, active layer morphology |

| Open-Circuit Voltage (Voc) | Determines the potential difference | Energy level difference between donor HOMO and acceptor LUMO |

| Fill Factor (FF) | Efficiency of charge extraction | Charge carrier mobility, charge recombination rates, morphology |

| Power Conversion Efficiency (PCE) | Overall device efficiency | Combination of Jsc, Voc, and FF |

Contributions to Luminescent Characteristics in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, a voltage is applied across a thin film of organic material, causing the injection of electrons and holes from the electrodes. These charge carriers recombine within the emissive layer to form excitons, which then decay radiatively to produce light. researchgate.netaalto.fi Polythiophene derivatives can be used as the emissive layer or as charge-transporting layers in OLED devices.

The luminescent properties of polymers derived from 2,5-Dibromo-3-ethylthiophene are influenced by:

Conjugation Length and Purity: High regioregularity leads to longer effective conjugation, which tends to red-shift the emission spectrum and can increase luminescence efficiency. pkusz.edu.cn

Interchain Interactions: In the solid state, strong interactions between polymer chains can lead to the formation of non-emissive aggregate states, which quenches photoluminescence. The ethyl side chains help to control the spacing between backbones, mitigating this effect to some extent.

By copolymerizing 3-ethylthiophene with other monomers that have different emission colors, it is possible to tune the color of the emitted light, potentially creating materials for white OLEDs. skku.edu The design of the polymer, including the side chains and the specific comonomers, is critical for achieving high quantum efficiency and operational stability in OLED applications. beilstein-journals.org

Influence on Charge Transport Properties in Organic Field-Effect Transistors (OFETs)

Poly(3-alkylthiophene)s are widely utilized as the active semiconductor layer in Organic Field-Effect Transistors (OFETs) due to their solution processability and good charge transport characteristics. The charge transport in these semi-crystalline polymers occurs through a combination of intra-chain transport along the conjugated backbone and inter-chain hopping between adjacent polymer chains, primarily within the ordered crystalline domains. The nature of the alkyl side chain at the 3-position is a critical determinant of the polymer's morphology and, consequently, its charge transport properties.

The ethyl group in poly(3-ethylthiophene), being shorter than the more extensively studied hexyl group in poly(3-hexylthiophene) (P3HT), imparts distinct characteristics. Generally, shorter alkyl side chains in P3ATs lead to a decrease in solubility in organic solvents. While this can present challenges in solution-based processing, it also tends to promote stronger inter-chain interactions and a higher degree of crystallinity in the solid state. This enhanced crystallinity can, in principle, facilitate more efficient inter-chain charge hopping.

Research on various P3ATs has established a clear trend in charge carrier mobility as a function of the alkyl side-chain length. While specific data for poly(3-ethylthiophene) is not as abundant as for its longer-chain counterparts, the general trend suggests that mobility can be optimized at an intermediate side-chain length (e.g., hexyl to octyl), which balances solubility and crystalline order. For poly(3-ethylthiophene), the charge mobility would be highly dependent on the ability to form well-ordered, continuous films despite its lower solubility. Advanced film deposition techniques are often required to optimize the morphology of such less-soluble polymers to achieve high-performance OFETs.

| Polymer | Alkyl Side Chain | Typical Hole Mobility (cm²/Vs) |

|---|---|---|

| Poly(3-butylthiophene) (P3BT) | Butyl | 10⁻³ - 10⁻² |

| Poly(3-hexylthiophene) (P3HT) | Hexyl | 10⁻² - 10⁻¹ |

| Poly(3-octylthiophene) (P3OT) | Octyl | 10⁻² - 10⁻¹ |

| Poly(3-dodecylthiophene) (P3DDT) | Dodecyl | 10⁻³ - 10⁻² |

Development of Novel Functional Material Systems

Chemo/Biosensor Applications and Sensing Mechanisms

Polythiophenes and their derivatives are excellent candidates for chemical and biological sensors due to the sensitivity of their electronic and optical properties to their local environment. nih.gov The primary sensing mechanism of polythiophene-based sensors relies on conformational changes in the conjugated polymer backbone. acs.org When the sensor interacts with an analyte, it can induce twisting or planarization of the polymer chain, which alters the extent of π-conjugation. This change in conjugation length directly affects the polymer's absorption and fluorescence spectra, leading to a colorimetric or fluorescent response. acs.org

Polymers derived from 2,5-Dibromo-3-ethylthiophene can be adapted for chemo/biosensor applications through several strategies. One common approach is the post-polymerization functionalization of the polymer backbone or the synthesis of copolymers with functional monomers. These functional groups can act as specific recognition sites for target analytes. For instance, carboxylated polythiophenes have been used to create bioreceptor layers for detecting proteins. acs.org

The interaction between the analyte and the functionalized polythiophene can occur through various mechanisms, including:

Electrostatic Interactions: Charged analytes can interact with polymers bearing oppositely charged side chains, inducing conformational changes.

Host-Guest Chemistry: Receptors like crown ethers or calixarenes can be incorporated into the polymer side chains to selectively bind specific ions or small molecules.

Biorecognition: Biomolecules such as DNA, antibodies, or enzymes can be immobilized on the polymer surface to create highly specific biosensors. The binding of the target analyte to the biorecognition element triggers a conformational change in the underlying polythiophene, resulting in a detectable signal.

For example, polythiophene-based sensors have been developed for the detection of various analytes, including metal ions, pH, volatile organic compounds, and biological macromolecules like DNA and proteins. nih.gov The performance of these sensors is critically dependent on the morphology of the polymer film and the accessibility of the recognition sites to the analyte.

Supramolecular Assembly and Self-Organization in Nanostructured Materials

The ability of poly(3-alkylthiophene)s to self-assemble into well-defined nanostructures is a key attribute for their application in advanced functional materials. This self-assembly is primarily driven by non-covalent interactions, particularly π-π stacking between the conjugated backbones of adjacent polymer chains. The alkyl side chains play a crucial role in mediating this process by influencing the solubility of the polymer and the intermolecular spacing.

In the case of poly(3-ethylthiophene), the short ethyl side chains are expected to allow for very close packing of the polymer backbones. This can lead to strong π-π interactions and the formation of highly ordered, crystalline nanostructures such as nanofibers and nanowires when processed from solution. The morphology of these self-assembled structures is highly dependent on factors like the choice of solvent, temperature, and the polymer's molecular weight.

The process of self-organization can be described as follows:

In a good solvent at elevated temperatures, the polymer chains exist as random coils.

Upon cooling or addition of a poor solvent, the π-π stacking interactions between the thiophene rings overcome the chain-solvent interactions.

This leads to the aggregation of polymer chains and the formation of ordered, planarized segments.

These ordered segments then stack on top of each other to form crystalline lamellae, which can further organize into larger fibrillar or ribbon-like nanostructures.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Derived Materials and Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Microstructure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed microstructure of polymers derived from 2,5-Dibromo-3-ethylthiophene. Specifically, ¹H and ¹³C NMR are used to ascertain the regioregularity of the polymer chain, which is a critical factor influencing the material's electronic and optical properties. researchgate.netscientific.net

The 3-ethyl substituent on the thiophene (B33073) ring can lead to different coupling patterns during polymerization: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. A high degree of HT coupling results in a more planar polymer backbone, facilitating π-π stacking and enhancing charge carrier mobility.

In the ¹H NMR spectrum of a highly regioregular HT-poly(3-alkylthiophene), the aromatic proton on the thiophene ring typically appears as a single sharp peak. scientific.net Conversely, a regiorandom polymer will exhibit a complex set of multiplets in the aromatic region due to the different magnetic environments created by HH and TT linkages. researchgate.net By integrating the signals corresponding to different couplings, the percentage of regioregularity can be quantified. For instance, in poly(3-hexylthiophene) (P3HT), a close analog, ¹H NMR analysis is a routine method to confirm nearly 100% HT linkages. researchgate.netscientific.net

Solid-state ¹³C NMR, particularly using techniques like Cross-Polarization Magic Angle Spinning (CPMAS), provides further insights into the local order and dynamics of the polymer chains in the solid state. acs.orgnih.gov It can distinguish between crystalline and amorphous regions, revealing that local order can exist even in non-crystalline domains. acs.orgnih.gov Temperature-dependent solid-state NMR studies have also been used to investigate the molecular motion of the aliphatic side chains and the thiophene backbone, identifying transitions such as a crystal-to-plastic crystal transition. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Regioregular Poly(3-alkylthiophenes) This table is illustrative and based on data for similar poly(3-alkylthiophenes). Actual shifts for P3ET may vary slightly.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic | ~6.98 | Singlet | Thiophene ring proton |

| α-Methylene (Side Chain) | ~2.80 | Triplet | -CH₂- directly attached to the ring |

| β-Methylene (Side Chain) | ~1.70 | Sextet | -CH₂- adjacent to α-methylene |

| Terminal Methyl (Side Chain) | ~1.09 | Triplet | -CH₃ of the ethyl group |

Advanced Mass Spectrometry Techniques (e.g., MALDI-ToF, ESI-MS) for Oligomer and Polymer Analysis

Advanced mass spectrometry (MS) techniques are crucial for determining the absolute molecular weight, molecular weight distribution (polydispersity index, PDI), and end-group functionalities of polymers and oligomers derived from 2,5-Dibromo-3-ethylthiophene.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS is particularly well-suited for the analysis of synthetic polymers. nih.govtuwien.at In this technique, the polymer sample is co-crystallized with a matrix compound that strongly absorbs laser energy. tuwien.at This process allows for the "soft" ionization of the polymer chains with minimal fragmentation, enabling the accurate determination of their mass. nih.govplos.org The resulting spectrum shows a distribution of peaks, each corresponding to a polymer chain of a specific length, from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI can be calculated. tuwien.at

The choice of matrix is critical for successful MALDI analysis of polythiophenes. Matrices such as trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) have been shown to be highly effective for poly(3-hexylthiophene), providing high sensitivity and signal-to-noise ratios. nih.gov However, for polymers with a high molecular weight, mass spectrometry becomes less effective due to the distribution of the signal over many species and isotopic broadening, which can lead to a signal-to-noise problem. uvic.ca

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is effective for polymer analysis, particularly for lower molecular weight oligomers. It is often coupled with liquid chromatography to separate different polymer species before they enter the mass spectrometer.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline and Morphological Studies

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful, non-destructive techniques used to investigate the crystalline structure and nanoscale morphology of P3ET films and powders. researchgate.net The semi-crystalline nature of regioregular poly(3-alkylthiophenes) is a key determinant of their electronic properties.

Wide-Angle X-ray Diffraction (WAXD) is used to probe the atomic-level ordering within the material. osti.gov The diffraction pattern of a semi-crystalline P3AT typically shows distinct peaks corresponding to the lamellar stacking of the polymer backbones and the inter-chain distance. The (h00) reflections (e.g., (100), (200), (300)) relate to the inter-chain spacing between the π-stacked thiophene rings, while the (0k0) reflections are associated with the distance between polymer backbones along the side-chain direction. nist.gov The degree of crystallinity can be estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. osti.gov Studies on polythiophene have shown that heat treatment can significantly increase crystallinity. dtic.mil

Table 2: Typical XRD Peak Assignments for Semi-Crystalline Poly(3-alkylthiophenes) Based on data for P3HT and other P3ATs. The d-spacing values are approximate.

| Miller Index (hkl) | Scattering Vector (q) Range (Å⁻¹) | Corresponding d-spacing (Å) | Structural Interpretation |

|---|---|---|---|

| (100) | ~0.3 - 0.4 | 16 - 22 | Lamellar stacking distance (interdigitation of side chains) |

| (200) | ~0.6 - 0.8 | 8 - 11 | Second-order reflection of lamellar stacking |

| (010) | ~1.6 - 1.7 | ~3.8 | π-stacking distance between polymer backbones |

Electron Microscopy (TEM, SEM, AFM) for Nanoscale Structural Characterization

Electron microscopy techniques provide direct visualization of the surface and bulk morphology of materials derived from 2,5-Dibromo-3-ethylthiophene at the nanoscale. australiansciencejournals.com

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of the material. australiansciencejournals.com To be analyzed by TEM, samples must be ultra-thin. This technique is particularly useful for visualizing the nanostructured domains within polymer blends or the fibrillar network structure that P3ATs often form, which is crucial for efficient charge transport. researchgate.net

Scanning Electron Microscopy (SEM) is used to image the surface topography of polymer films. australiansciencejournals.com It provides valuable information about film quality, grain boundaries, and large-scale ordering. SEM images of polymers synthesized via solid-state polymerization from 2,5-dibromo-3,4-ethylenedioxythiophene have shown that the polymers can retain the partial crystal structure of the monomers. researchgate.net

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique for high-resolution surface characterization. longdom.orgafmworkshop.com AFM can operate in various modes to map the surface topography with nanoscale precision. It is widely used to study the phase separation in polymer blends and the surface morphology of thin films used in electronic devices. For instance, AFM has been used to reveal the spherical morphology and dimensions of nanoparticles made from poly(3-hexylthiophene). scispace.com Unlike electron microscopy, AFM does not require a vacuum and can be performed under ambient conditions, which minimizes sample damage. longdom.org

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy) for Redox Properties

Electrochemical techniques are essential for characterizing the redox properties of conjugated polymers like P3ET, which are fundamental to their function in electronic devices such as transistors, sensors, and solar cells.

Cyclic Voltammetry (CV) is a primary technique used to study the oxidation and reduction processes of the polymer. A polymer film is coated onto an electrode, and the potential is swept back and forth while the current is measured. The resulting voltammogram provides information on the oxidation and reduction potentials, the stability of the doped (oxidized) and neutral states, and the electrochemical band gap. From the onset potentials of oxidation and reduction, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated. utexas.edu

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique that probes the electronic and ionic charge transport processes within the polymer film and at the electrode/electrolyte interface. tandfonline.com By applying a small sinusoidal voltage perturbation and measuring the current response over a wide range of frequencies, a complex impedance spectrum is generated. researchgate.netcdmf.org.br This data can be fitted to an equivalent circuit model to extract quantitative parameters such as charge transfer resistance, double-layer capacitance, and diffusion coefficients. cdmf.org.br EIS is used to investigate the kinetics of redox switching and the movement of ions that compensate for the charge in the polymer backbone during doping and de-doping. researchgate.net

Table 3: Electrochemical Parameters Obtainable for Poly(3-ethylthiophene) This table presents typical parameters investigated using electrochemical methods.

| Technique | Parameter | Significance |

|---|---|---|

| Cyclic Voltammetry (CV) | Oxidation/Reduction Potentials (Eox/Ered) | Indicates the ease of p-doping and n-doping. |

| HOMO/LUMO Energy Levels | Determines device architecture and compatibility with other materials. | |

| Electrochemical Stability | Evaluates the polymer's durability over repeated redox cycles. | |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Quantifies the resistance to charge transfer at the electrode interface. |

| Ionic Conductivity | Measures the ease of ion movement within the polymer film during doping/de-doping. |

Future Research Directions and Emerging Paradigms in 2,5 Dibromo 3 Ethylthiophene Chemistry

Development of Sustainable Synthetic Approaches and Green Chemistry Principles

The traditional synthesis of halogenated thiophenes often involves harsh reagents and environmentally detrimental solvents. In response, the development of sustainable synthetic methods guided by the principles of green chemistry is a paramount research direction. The goal is to create cleaner, safer, and more efficient pathways for producing 2,5-Dibromo-3-ethylthiophene and its derivatives.

Beyond bromination, green chemistry principles are being applied to the synthesis of the thiophene (B33073) ring itself. Copper-mediated halocyclization reactions in benign solvents like ethanol provide a method for creating halogenated thiophenes from simple starting materials under mild conditions, eliminating the need for harsh cyclizing agents rsc.org. These methods align with the core tenets of green chemistry by improving atom economy, reducing waste, and minimizing energy consumption.

| Green Chemistry Approach | Key Features & Advantages | Example Reagents/Conditions |

| Alternative Solvents | Reduces use of hazardous chlorinated solvents; improves reaction safety and environmental profile. | Glacial acetic acid, ethanol, water, ionic liquids worldbiomarketinsights.comacs.orgrsc.org. |

| Safer Brominating Agents | Avoids direct use of molecular bromine (Br₂); enhances operational safety. | N-Bromosuccinimide (NBS), in situ generated bromine from HBr/NaOCl worldbiomarketinsights.comnih.gov. |

| Alternative Energy Input | Can lead to faster reactions and reduced energy consumption compared to conventional heating. | Microwave irradiation, ultrasonic irradiation acs.org. |

| Atom-Economical Reactions | Maximizes the incorporation of starting materials into the final product, reducing waste. | Copper-mediated electrophilic cyclization rsc.org. |

| Continuous Flow Synthesis | Allows for safe handling of hazardous reagents through in situ generation and immediate consumption. | Flow reactors for in situ bromine generation and subsequent bromination nih.gov. |

Integration with Artificial Intelligence and Machine Learning for Accelerated Materials Discovery

The discovery of new materials based on 2,5-Dibromo-3-ethylthiophene is traditionally a resource-intensive process of trial-and-error. The integration of artificial intelligence (AI) and machine learning (ML) is an emerging paradigm set to revolutionize this process by accelerating the design and screening of novel conjugated polymers with tailored properties.

| AI/ML Application Area | Objective | Impact on Materials Discovery |

| Property Prediction | Forecast electronic, thermal, and mechanical properties of new polymers based on monomer structure. | Reduces experimental trials by focusing on high-potential candidates resolvemass.ca. |

| Virtual Screening | Computationally evaluate large libraries of potential polymer structures. | Accelerates the identification of novel materials with desired characteristics researchgate.net. |

| Process Optimization | Identify optimal reaction conditions for polymer synthesis. | Improves yield, reduces waste, and enhances manufacturing sustainability resolvemass.ca. |

| Structure-Property Analysis | Uncover complex relationships between molecular features and material performance. | Guides rational design of polymers with enhanced properties digitellinc.com. |

| Sustainable Design | Predict material lifespan and biodegradability. | Facilitates the creation of environmentally friendly materials from the design phase sustainability-directory.com. |

Exploration of Bio-Inspired Architectures and Hybrid Organic-Inorganic Materials

Future research is moving beyond simple linear polymers to explore more complex and functional material architectures. Two key trends in this area are the development of bio-inspired materials, which mimic the structure and function of biological systems, and hybrid organic-inorganic materials, which combine the properties of 2,5-Dibromo-3-ethylthiophene-derived polymers with inorganic components.

Bio-Inspired Architectures: Nature provides a blueprint for creating highly ordered and functional nanostructures through self-assembly. Researchers are leveraging this by conjugating thiophene oligomers and polymers with biological molecules like peptides and DNA tandfonline.comnih.govmdpi.com. These bio-conjugates merge the electronic properties of the thiophene backbone with the recognition and self-assembly capabilities of the biomolecules tandfonline.comacs.org. For example, peptide-thiophene conjugates can self-assemble into well-defined nanostructures such as nanofibers and organogels tandfonline.comacs.orgtandfonline.com. The specific arrangement (e.g., parallel vs. anti-parallel β-sheets in peptides) can be controlled by the molecular design, influencing the final properties of the material tandfonline.com. Similarly, hybrids of poly(3-thiophene acetic acid) and double-stranded DNA form nanostructured fibrillar networks, demonstrating how biomolecules can template the assembly of conducting polymers nih.gov. These bio-inspired approaches are promising for applications in biosensors, tissue engineering, and drug delivery mdpi.com.

Hybrid Organic-Inorganic Materials: Combining conjugated polymers derived from 2,5-Dibromo-3-ethylthiophene with inorganic materials creates hybrids with synergistic properties. One prominent area of research is in perovskite solar cells, where thiophene-based molecules are used as spacer cations in 2D perovskite structures or as interlayers at the device interface rsc.orgacs.orgresearchgate.net. In these roles, the thiophene component can improve the material's stability, control crystal orientation, and reduce energy loss, leading to more efficient and durable solar cells rsc.orgresearchgate.net. Another approach involves creating hybrid materials with silica (SiO₂). By using a silylated-thiophene precursor, researchers have synthesized layered polythiophene-silica composites where the thiophene units self-assemble into an ordered structure within a silica matrix nih.govnih.gov. This method provides a pathway to nanostructured hybrid materials with controlled morphology and potentially enhanced thermal and mechanical stability nih.govmdpi.com.

| Material Type | Components | Key Features & Potential Applications |

| Peptide-Thiophene Conjugates | Oligothiophenes, Peptides (e.g., Gly-Val-Gly-Val) | Self-assembly into nanofibers and gels; controlled nanostructures; applications in biosensors and biomaterials tandfonline.comacs.orgtandfonline.com. |

| DNA-Thiophene Hybrids | Poly(3-thiophene acetic acid), ds-DNA | DNA-templated self-assembly into fibrillar networks; semiconducting nature; potential for geno-sensors nih.govmdpi.com. |

| Thiophene-Perovskite Hybrids | Thiophene-based cations, Lead-halide perovskites | Improved environmental stability and photovoltaic efficiency in solar cells rsc.orgacs.orgresearchgate.net. |

| Polythiophene-Silica Composites | Polythiophene, Silica (SiO₂) matrix | Ordered, layered nanostructures; enhanced thermal/mechanical stability; potential use in electronics and sensors nih.govnih.govmdpi.com. |

Addressing Challenges and Opportunities for Enhanced Device Performance and Longevity

While polymers derived from 2,5-Dibromo-3-ethylthiophene are foundational to many organic electronic devices, their widespread commercialization is often hindered by challenges related to performance and long-term stability. Future research is critically focused on understanding degradation mechanisms and developing strategies to enhance both the efficiency and operational lifetime of these devices.

A major challenge is the intrinsic and extrinsic degradation of the organic materials. In devices like organic light-emitting diodes (OLEDs) and organic solar cells, exposure to oxygen, moisture, heat, and prolonged electrical bias can lead to a decline in performance acs.orgnorthwestern.edunih.gov. For example, in organic electrochemical transistors (OECTs), the interaction between dissolved oxygen and the device electrodes can generate reactive species that chemically degrade the thiophene-based polymer, disrupting its conjugated structure and charge transport capabilities acs.orgnorthwestern.edu. Similarly, polythiophene-based solar cells can suffer from poor long-term stability, limiting their practical application despite achieving high efficiencies benthamdirect.comingentaconnect.com.

To address these issues, several opportunities and strategies are being explored:

Interface Engineering: Introducing thin interlayer films at the interfaces between different materials in a device can significantly improve performance and stability. In perovskite solar cells, thiophene-based interlayers can passivate defects, reduce energy loss, and promote the formation of higher-quality films, leading to higher efficiency and better resistance to humidity and heat rsc.org.

Device Architecture and Encapsulation: The design of the device itself plays a crucial role. Tandem device structures can improve luminance efficiency in OLEDs nih.gov. For all organic devices, effective encapsulation is critical. Using hydrophobic polymer films as passivation layers can prevent the ingress of water and the formation of performance-degrading "dark spots" in OLEDs tandfonline.com.

Molecular Design: Modifying the chemical structure of the polymer is a powerful tool. For instance, incorporating fluorine atoms into the thiophene unit can lower the polymer's energy levels, leading to higher open-circuit voltage in solar cells researchgate.net. Strategic design can also mitigate degradation pathways. For OECTs, this includes designing biasing schemes that avoid certain electrical potentials or replacing catalytic electrodes (like gold) with more inert alternatives acs.orgnorthwestern.edu.

Advanced Characterization: Understanding degradation requires advanced analytical techniques. Methods like electronic sum-frequency generation spectroscopy are being used to probe the behavior of electrical charges at the buried interfaces within OLEDs during operation. This provides critical insights into how degradation occurs, enabling the rational design of more robust materials and devices scitechdaily.com.

By tackling these challenges through a combination of materials science, chemistry, and device engineering, the full potential of 2,5-Dibromo-3-ethylthiophene-based materials in high-performance, long-lasting electronic applications can be realized.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 2,5-dibromo-3-ethylthiophene for high yield and purity?

- Methodology : Use Stille or Suzuki-Miyaura cross-coupling reactions. For example, tributyl(aryl)stannane or boronic acid derivatives can couple with dibrominated thiophene precursors under palladium catalysis (e.g., Pd(PPh₃)₄). Ensure anhydrous conditions and inert atmosphere (N₂/Ar). Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Critical Parameters : Stoichiometric excess of coupling partner (1.5–2 eq.), catalyst loading (3–5 mol%), and reaction time (24–48 h).

Q. What spectroscopic techniques are most effective for characterizing 2,5-dibromo-3-ethylthiophene?

- Recommended Techniques :

- ¹H/¹³C NMR : Confirm substitution pattern (e.g., ethyl group at C3: δ ~2.5–3.0 ppm for CH₂, Br absence in DEPT-135) .

- Mass Spectrometry (EI/ESI) : Verify molecular ion peak (C₆H₇Br₂S⁺, m/z ~290).

- X-ray Crystallography : Resolve solid-state conformation (if crystals are obtainable; see CCDC 1828960 for analogous structures) .

Q. What safety precautions are essential when handling 2,5-dibromo-3-ethylthiophene?

- Guidelines :

- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C).

- Storage : Store at 2–8°C in amber glass vials under inert gas .

- Waste Disposal : Treat halogenated waste with Ca(OH)₂ or NaHCO₃ before disposal .

Advanced Research Questions

Q. How does the regiochemistry of 2,5-dibromo-3-ethylthiophene influence its reactivity in cross-coupling reactions?

- Analysis : The C2 and C5 bromine atoms are electronically activated for coupling due to the thiophene ring’s electron-rich nature. Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Compare with experimental results from Stille vs. Kumada couplings .

- Contradictions : Steric hindrance from the ethyl group at C3 may slow coupling at C2/C5. Optimize by using bulky ligands (e.g., P(t-Bu)₃) or elevated temperatures (80–100°C) .

Q. What strategies improve the synthesis of regioregular poly(3-ethylthiophene) from 2,5-dibromo-3-ethylthiophene?

- Polymerization Protocol :

Grignard Metathesis (GRIM) : Use Ni(dppp)Cl₂ catalyst in THF at 0°C for controlled chain growth.

Quenching : Terminate with methanol/HCl to preserve regioregularity (>95% head-to-tail).

Characterization : Analyze via SEC (Mn ~20–50 kDa) and UV-Vis (λmax ~450 nm for π-π* transition) .

Q. How do non-covalent interactions (e.g., Br⋯Br, C–H⋯π) in 2,5-dibromo-3-ethylthiophene derivatives affect their solid-state properties?

- Crystallographic Insights :

- Br⋯Br Interactions : Short contacts (~3.4 Å) stabilize crystal packing, influencing melting points and solubility.

- C–H⋯π Networks : Ethyl groups participate in weak interactions (2.8–3.0 Å), affecting mechanical flexibility. Compare with X-ray data from CCDC 1828960 .

Key Research Gaps and Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.